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Compound of Interest

Compound Name: 3,5-Diiodo-1H-indazole

Cat. No.: B1322336 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search for the experimentally determined X-ray crystal

structure of 3,5-diiodo-1H-indazole has revealed a notable absence of publicly available

crystallographic data. While the chemical structure and basic properties of this compound are

documented, a definitive single-crystal X-ray diffraction study, which is essential for elucidating

its three-dimensional atomic arrangement, has not been found in the current body of scientific

literature.

This technical guide is therefore presented as a foundational framework, outlining the

methodologies and data presentation that would be integral to a complete report upon the

successful crystallographic analysis of 3,5-diiodo-1H-indazole. The subsequent sections

provide a template for the presentation of such data, including standardized tables for

quantitative analysis and detailed experimental protocols that would be anticipated in such a

study.

Data Presentation: Crystallographic and Refinement
Data
Once the crystal structure of 3,5-diiodo-1H-indazole is determined, the following tables would

be populated with the precise quantitative data obtained from the X-ray diffraction experiment.

These tables are structured for clarity and ease of comparison with other crystallographic

studies.
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Table 1: Crystal Data and Structure Refinement for 3,5-Diiodo-1H-indazole
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Parameter Value

Empirical formula C₇H₄I₂N₂

Formula weight 369.93

Temperature Value in K

Wavelength Value in Å

Crystal system e.g., Monoclinic

Space group e.g., P2₁/c

Unit cell dimensions

a Value in Å

b Value in Å

c Value in Å

α Value in °

β Value in °

γ Value in °

Volume Value in Å³

Z Value

Density (calculated) Value in Mg/m³

Absorption coefficient Value in mm⁻¹

F(000) Value

Crystal size Value in mm³

Theta range for data collection Value in °

Index ranges h, k, l values

Reflections collected Value

Independent reflections Value [R(int) = value]
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Completeness to theta = x° Value in %

Absorption correction e.g., Multi-scan

Max. and min. transmission Values

Refinement method e.g., Full-matrix least-squares on F²

Data / restraints / parameters Values

Goodness-of-fit on F² Value

Final R indices [I>2sigma(I)] R1 = value, wR2 = value

R indices (all data) R1 = value, wR2 = value

Largest diff. peak and hole Value in e.Å⁻³

Table 2: Selected Bond Lengths and Angles for 3,5-Diiodo-1H-indazole

Bond Length (Å) Angle Degrees (°)

I(1)-C(3) Value N(1)-N(2)-C(7a) Value

I(2)-C(5) Value N(2)-N(1)-C(3) Value

N(1)-N(2) Value C(3a)-C(3)-N(1) Value

N(1)-C(3) Value C(4)-C(5)-C(6) Value

C(4)-C(5) Value C(5)-C(6)-C(7) Value

C(6)-C(7) Value C(6)-C(7)-C(7a) Value

Experimental Protocols
The following sections detail the standard experimental procedures that would be employed for

the synthesis, crystallization, and X-ray diffraction analysis of 3,5-diiodo-1H-indazole.

Synthesis of 3,5-Diiodo-1H-indazole
The synthesis of 3,5-diiodo-1H-indazole would likely proceed via the iodination of a suitable

indazole precursor. A general procedure is outlined below:
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Starting Material: 1H-indazole or a protected derivative.

Reagents: A suitable iodinating agent such as N-iodosuccinimide (NIS) or iodine

monochloride (ICl) would be used.

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically

employed.

Procedure:

The starting indazole is dissolved in the chosen solvent.

The iodinating agent is added portion-wise at a controlled temperature (e.g., 0 °C to room

temperature).

The reaction mixture is stirred for a specified period until completion, monitored by thin-

layer chromatography (TLC).

Upon completion, the reaction is quenched, and the product is extracted using an

appropriate organic solvent.

The crude product is purified by column chromatography or recrystallization to yield pure

3,5-diiodo-1H-indazole.

Crystallization
Single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor

diffusion, or cooling crystallization methods.

Solvent Selection: A screening of various solvents and solvent mixtures is performed to

identify conditions where 3,5-diiodo-1H-indazole has moderate solubility.

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and

left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over

several days to weeks, leading to the formation of single crystals.

Vapor Diffusion:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1322336?utm_src=pdf-body
https://www.benchchem.com/product/b1322336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hanging Drop: A drop of the concentrated solution of the compound is placed on a

siliconized coverslip, which is then inverted and sealed over a well containing a reservoir

solution of a precipitant.

Sitting Drop: A drop of the concentrated solution is mixed with a precipitant solution and

placed on a bridge in a sealed chamber containing a larger volume of the precipitant

solution. Over time, the solvent from the drop diffuses into the reservoir, leading to

supersaturation and crystal growth.

X-ray Data Collection and Structure Determination
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to

minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped

with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and

space group.

The crystal structure is solved using direct methods or Patterson methods.

The structural model is refined using full-matrix least-squares on F². All non-hydrogen

atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated

positions and refined using a riding model.

Visualization of Experimental Workflow
The logical flow of the experimental process, from synthesis to final data analysis, is a critical

aspect of crystallographic studies.
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Caption: Experimental workflow for the synthesis and crystallographic analysis.
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In the absence of specific signaling pathway information for 3,5-diiodo-1H-indazole, a diagram

illustrating such a pathway cannot be provided. Should future research elucidate its biological

activity, a corresponding signaling pathway diagram would be a valuable addition to this guide.

This document serves as a comprehensive template for the reporting of the X-ray crystal

structure of 3,5-diiodo-1H-indazole. The scientific community awaits the successful

crystallization and structural determination of this compound to populate this framework with

definitive experimental data.

To cite this document: BenchChem. [X-ray Crystal Structure of 3,5-Diiodo-1H-indazole: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322336#x-ray-crystal-structure-of-3-5-diiodo-1h-
indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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